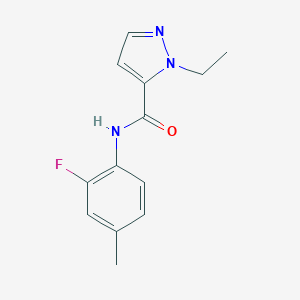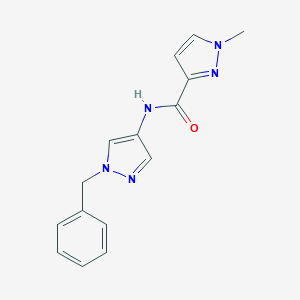![molecular formula C21H22F2N4O B280186 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and has been studied for its promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes and proteins that play a key role in the development and progression of inflammation and cancer. This compound has been found to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development and progression of inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its high selectivity towards cancer cells, its potent anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and its potential toxicity.
Orientations Futures
There are several future directions that can be explored in the field of medical research with regards to 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine. These include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to understand the potential toxicity of this compound and its long-term effects on human health.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medical research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in other diseases and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine is a complex process that involves several steps. The initial step involves the reaction of 2-ethyl-1-piperidinylcarbonyl chloride with difluoromethylpyrazole in the presence of a base. This is followed by the reaction of the resulting compound with phenyl isocyanate to obtain the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine have been extensively studied in the field of medical research. This compound has been found to exhibit significant anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C21H22F2N4O |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H22F2N4O/c1-2-15-10-6-7-11-26(15)21(28)16-13-24-27-18(19(22)23)12-17(25-20(16)27)14-8-4-3-5-9-14/h3-5,8-9,12-13,15,19H,2,6-7,10-11H2,1H3 |
Clé InChI |
PAKCJBSSORQCBF-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
SMILES canonique |
CCC1CCCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)
